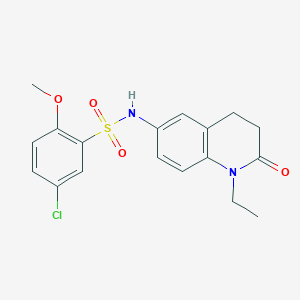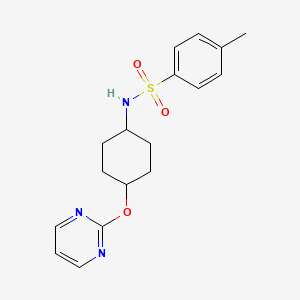![molecular formula C20H23N3OS B2955803 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide CAS No. 627053-39-8](/img/structure/B2955803.png)
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide” is a chemical compound with various molecular formulas depending on its derivatives . For instance, one of its derivatives has a molecular formula of C24H31N3O2S .
Molecular Structure Analysis
The molecular structure of this compound varies based on its derivatives. For example, one derivative has a molecular formula of C17H19N3OS2 with an average mass of 345.482 Da . Another derivative has a molecular formula of C24H31N3O2S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific derivative. For instance, one derivative has a molecular formula of C17H19N3OS2 with an average mass of 345.482 Da . Another derivative has a molecular formula of C24H31N3O2S .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Antitumor Evaluation
The compound has been explored for its antitumor properties, particularly through the synthesis of heterocyclic compounds derived from similar structural motifs. For example, Shams et al. (2010) reported on the synthesis of polyfunctionally substituted heterocyclic compounds, demonstrating high inhibitory effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research highlights the compound's potential in developing new antitumor agents (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).
Catalytic Applications
Another significant application involves catalysis, where derivatives of the compound have been used to stabilize nanoparticles for the hydrogenation of aromatic substrates. Martinez-Espinar et al. (2017) synthesized new Rh nanoparticles stabilized by N-Heterocyclic Carbenes derived from the compound, showcasing its utility in catalytic hydrogenation with high selectivity under various conditions (Francisco Martinez-Espinar et al., 2017).
Antitumor and QSAR Analysis
The compound's framework has also been used to develop novel cyano- and amidinobenzothiazole derivatives with notable antiproliferative effects on tumor cell lines. Ćaleta et al. (2009) provided insights into the synthesis, antitumor evaluation, and quantitative structure-activity relationship (QSAR) analysis, underscoring the importance of molecular polarizability and the distribution of pharmacophores for antitumor activity (I. Ćaleta et al., 2009).
Heterocyclic Transformations
The versatility of the compound is further demonstrated in the synthesis of diverse heterocyclic structures. Chigorina et al. (2019) explored its applications in synthesizing N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their reactions, leading to various heterocyclization products. This work showcases the compound's potential as a precursor for synthesizing complex heterocyclic molecules with possible biological activity (E. A. Chigorina, A. Bespalov, & V. Dotsenko, 2019).
Eigenschaften
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-12-7-6-8-13(9-12)17(24)22-18-15(11-21)14-10-19(2,3)23-20(4,5)16(14)25-18/h6-9,23H,10H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATKHACFNHRIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)
![5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2955724.png)

![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone](/img/structure/B2955726.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)


![Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2955733.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2955736.png)
![N-[(4-fluorophenyl)methyl]-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2955738.png)


![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2955743.png)